

An In-depth Technical Guide to Berry Curvature and Chiral Anomaly in WTe₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tungsten telluride (WTe₂)*

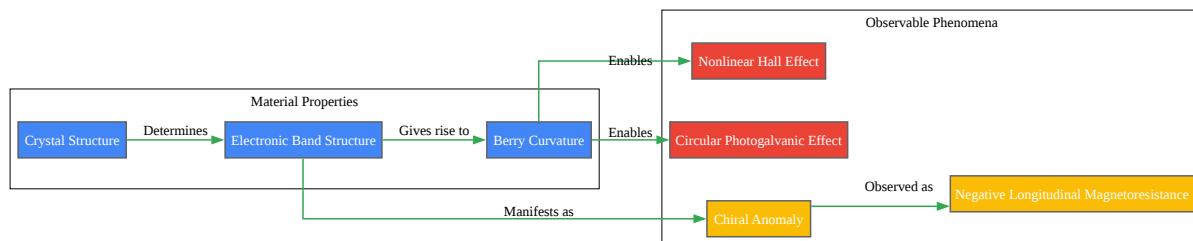
Cat. No.: *B082480*

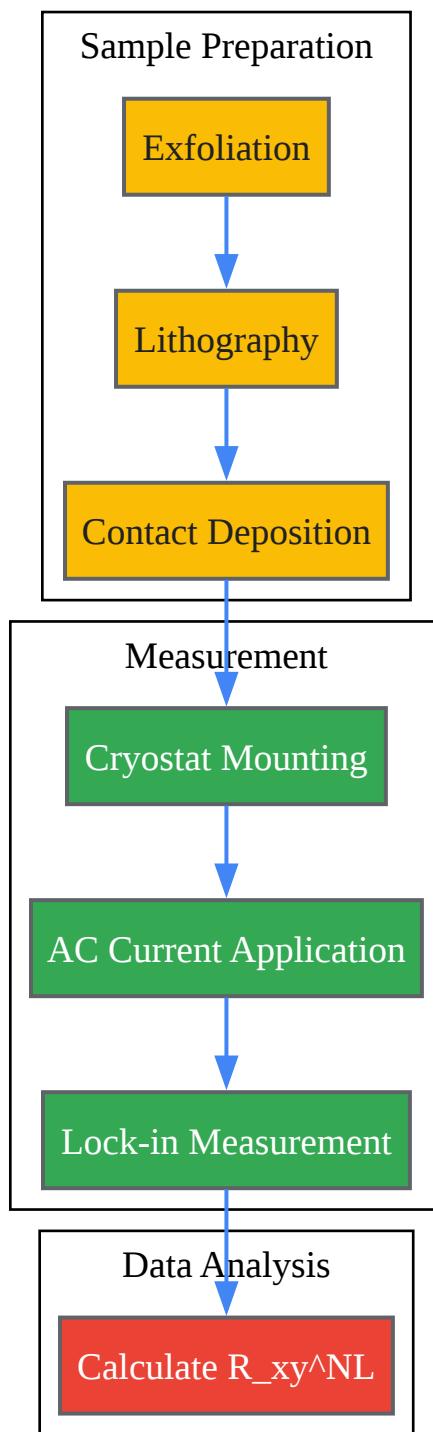
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two fascinating quantum phenomena, Berry curvature and the chiral anomaly, as they manifest in the type-II Weyl semimetal Tungsten Ditelluride (WTe₂). This material has garnered significant research interest due to its unique electronic properties, which are deeply rooted in the topology of its band structure. Understanding these phenomena is crucial for exploring potential applications in next-generation electronics and spintronics.

Theoretical Framework: From Crystal Structure to Quantum Phenomena


Tungsten Ditelluride in its Td phase possesses a non-centrosymmetric crystal structure, a key ingredient for the emergence of non-trivial topological properties. This broken inversion symmetry, combined with strong spin-orbit coupling, leads to the formation of Weyl points in its electronic band structure. These Weyl points are points of degeneracy between the conduction and valence bands and act as sources or sinks of Berry curvature in momentum space.


The Berry curvature is a geometric property of the Bloch wavefunctions that can be thought of as a pseudo-magnetic field in momentum space. It profoundly influences the motion of electrons, giving rise to anomalous transport phenomena. In WTe₂, the distribution of Berry curvature is highly anisotropic and can be manipulated by external fields. A key concept is the Berry Curvature Dipole (BCD), which is the first moment of the Berry curvature in momentum

space. A non-zero BCD is a prerequisite for observing the nonlinear Hall effect in time-reversal invariant systems like WTe₂.

The chiral anomaly is a quantum mechanical phenomenon that violates the classical conservation of chiral current. In Weyl semimetals, it manifests as a negative longitudinal magnetoresistance, where the electrical resistance decreases when a magnetic field is applied parallel to the direction of the current. This occurs because the Weyl points are separated in momentum space, and an external magnetic field can pump electrons between Weyl nodes of opposite chirality, leading to an additional contribution to the current.

The following diagram illustrates the conceptual relationship between the crystal structure of WTe₂ and the observable quantum phenomena.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Berry Curvature and Chiral Anomaly in WTe₂]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082480#berry-curvature-and-chiral-anomaly-in-wte2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com